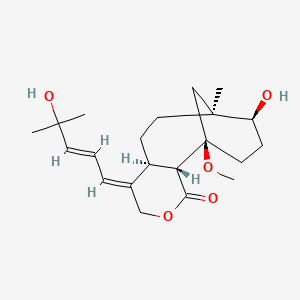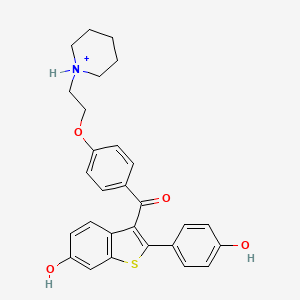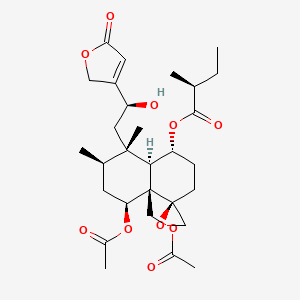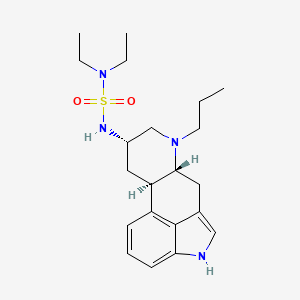
艾匹西维斯特醇
描述
表鬼臼酯是一种天然化合物,从植物Aglaia silvestris的果实和枝条中分离得到。它属于鬼臼毒素类化合物,该类化合物以其强烈的细胞毒性而闻名。表鬼臼酯由于其潜在的抗癌活性及其抑制蛋白质合成的能力而备受关注。
科学研究应用
表鬼臼酯具有广泛的科学研究应用,包括:
化学: 用作研究鬼臼毒素类衍生物合成和反应性的模型化合物。
生物学: 研究其抑制蛋白质合成的能力及其对细胞过程的影响。
医学: 由于其对各种癌细胞系的强效细胞毒性,被探索为潜在的抗癌药物。
作用机制
表鬼臼酯通过靶向真核起始因子 4A (eIF4A) 发挥作用,eIF4A 是翻译起始复合物的一个关键组成部分。通过与 eIF4A 结合,表鬼臼酯会破坏蛋白质合成的起始,导致癌细胞生长抑制和凋亡诱导。 这种作用机制使表鬼臼酯成为一种很有希望的抗癌治疗药物 .
生化分析
Biochemical Properties
Episilvestrol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the eukaryotic initiation factor 4A (eIF4A), a crucial component of the translation initiation complex. Episilvestrol binds to eIF4A, inhibiting its helicase activity, which is essential for unwinding mRNA secondary structures during translation initiation . This interaction leads to the suppression of protein synthesis, particularly in cancer cells that rely on high levels of protein production for survival and proliferation .
Cellular Effects
Episilvestrol exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Additionally, episilvestrol has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin, resulting in synergistic anti-tumor effects . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins and enzymes .
Molecular Mechanism
The molecular mechanism of episilvestrol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to eIF4A, episilvestrol disrupts the formation of the eIF4F complex, which is necessary for cap-dependent translation initiation . This inhibition leads to a decrease in the synthesis of oncogenic proteins, such as c-Myc and Bcl-xL, which are critical for cancer cell survival . Additionally, episilvestrol induces apoptosis through the activation of caspase-3 and caspase-7, resulting in the cleavage of key cellular substrates and the execution of programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of episilvestrol have been observed to change over time. Studies have shown that episilvestrol is relatively stable in plasma, with gradual degradation occurring over several hours . Long-term exposure to episilvestrol in in vitro and in vivo studies has demonstrated sustained inhibition of protein synthesis and persistent anti-tumor activity . Resistance to episilvestrol can develop over time, primarily due to the upregulation of efflux transporters like P-glycoprotein, which reduce the intracellular concentration of the compound .
Dosage Effects in Animal Models
The effects of episilvestrol vary with different dosages in animal models. At low doses, episilvestrol exhibits potent anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for episilvestrol is narrow, and careful dose optimization is necessary to achieve maximum efficacy while minimizing adverse effects .
Metabolic Pathways
Episilvestrol is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors involved in protein synthesis. It inhibits the helicase activity of eIF4A, leading to the suppression of cap-dependent translation initiation . Additionally, episilvestrol undergoes metabolic degradation to form silvestric acid, which lacks cytotoxic activity . The metabolism of episilvestrol is species-specific, with significant differences observed between mouse, human, and rat plasma .
Transport and Distribution
Episilvestrol is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, an efflux transporter that pumps the compound out of cells, reducing its intracellular concentration . This transport mechanism plays a crucial role in the development of resistance to episilvestrol in cancer cells . Additionally, episilvestrol has been shown to accumulate in specific tissues, such as the liver and spleen, with relatively low distribution to the brain .
Subcellular Localization
The subcellular localization of episilvestrol is primarily in the cytoplasm, where it interacts with eIF4A and other components of the translation initiation complex . Episilvestrol does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity is largely dependent on its ability to inhibit protein synthesis in the cytoplasm .
准备方法
合成路线和反应条件
表鬼臼酯的合成涉及多个步骤,从表鬼臼酸和鬼臼酸的制备开始。然后将这些酸转化为各种中间体,例如甲酰胺和炔丙基酰胺。 最后一步涉及制备生物素化表鬼臼酯,该过程通过一系列反应实现,包括使用叠氮化物生物素连接体 .
工业生产方法
表鬼臼酯的工业生产尚未得到充分记录,但它可能涉及与实验室环境中使用的类似合成路线。该过程需要针对大规模生产进行优化,包括使用高效的催化剂和反应条件,以最大限度地提高产率和纯度。
化学反应分析
反应类型
表鬼臼酯会发生各种化学反应,包括:
氧化: 表鬼臼酯转化为其氧化形式。
还原: 表鬼臼酯还原为其还原形式。
取代: 涉及官能团替换的取代反应。
常用试剂和条件
用于表鬼臼酯反应的常用试剂包括氧化剂、还原剂和各种催化剂。反应通常在受控条件下进行,以确保获得所需产物。
形成的主要产物
从表鬼臼酯反应形成的主要产物包括其氧化和还原形式,以及各种取代衍生物。 这些产物通常被评估其细胞毒性特性和潜在的治疗应用 .
相似化合物的比较
表鬼臼酯与其他鬼臼毒素类衍生物(如鬼臼毒素)密切相关。这两种化合物具有相似的结构和作用机制,但表鬼臼酯已被发现表现出独特的特性,使其对某些类型的癌细胞特别有效。 其他类似化合物包括鬼臼毒素酰胺和鬼臼毒素和表鬼臼酯的各种合成类似物 .
参考文献
属性
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVCXBFGBCD-JRPGFILLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466766 | |
| Record name | Episilvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697235-39-5 | |
| Record name | Episilvestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Episilvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


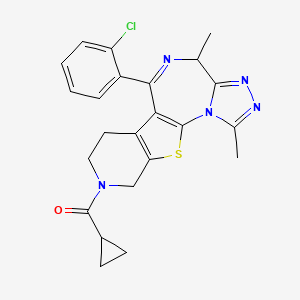
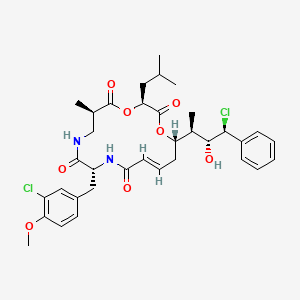

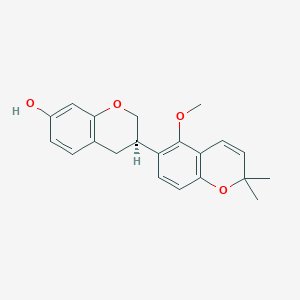
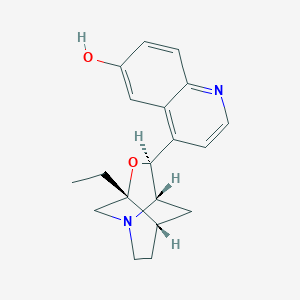
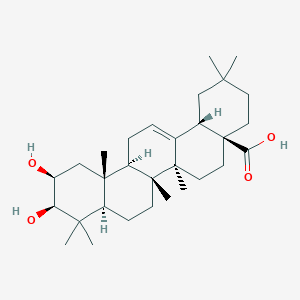
![(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1254373.png)
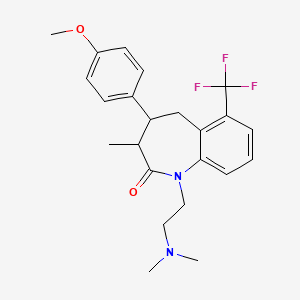
![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)
